H-gamma-Glu-ala-gly-pna

Gsp amidase domain autoregulation kcat/Km

H-gamma-Glu-ala-gly-pNA (CAS 200003-11-8, molecular formula C16H21N5O7, molecular weight 395.37 g/mol) is a synthetic, chromogenic peptide substrate composed of a γ‑glutamyl‑alanyl‑glycine tripeptide backbone linked via an amide bond to a para‑nitroaniline (pNA) reporter group. Upon enzymatic hydrolysis at the γ‑glutamyl amide bond, p‑nitroaniline is liberated, enabling continuous spectrophotometric quantification at 405–418 nm.

Molecular Formula C16H21N5O7
Molecular Weight 395.37 g/mol
Cat. No. B12114675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-gamma-Glu-ala-gly-pna
Molecular FormulaC16H21N5O7
Molecular Weight395.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)
InChIKeyMKEGHROPIHJRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-gamma-Glu-ala-gly-pNA: Procurement-Relevant Identity, Assay Role, and Comparator Landscape


H-gamma-Glu-ala-gly-pNA (CAS 200003-11-8, molecular formula C16H21N5O7, molecular weight 395.37 g/mol) is a synthetic, chromogenic peptide substrate composed of a γ‑glutamyl‑alanyl‑glycine tripeptide backbone linked via an amide bond to a para‑nitroaniline (pNA) reporter group [1]. Upon enzymatic hydrolysis at the γ‑glutamyl amide bond, p‑nitroaniline is liberated, enabling continuous spectrophotometric quantification at 405–418 nm . This compound was originally designed as a substrate analog for the glutathionylspermidine (Gsp) amidase domain of the bifunctional Gsp synthetase/amidase from Escherichia coli and related trypanosomatid parasites [2]. The primary in‑class alternative substrates are L‑γ‑glutamyl‑p‑nitroanilide (L‑GpNA, a GGT‑preferred donor lacking the alanyl‑glycine dipeptide extension) and the natural amidase substrate glutathione (γ‑Glu‑Cys‑Gly) . Molecular‑level differentiation centers on the alanine‑glycine extension, which imparts selective recognition by the Gsp amidase active site and directly enables the design of mechanism‑based inhibitors targeting the essential cysteine residue Cys59 [3].

H-gamma-Glu-ala-gly-pNA: Why L‑γ‑Glutamyl‑p‑nitroanilide and Glutathione Cannot Serve as Direct Replacements in Gsp Amidase Assays


Generic substitution of H‑gamma‑Glu‑ala‑gly‑pNA with the structurally simpler chromogenic substrate L‑γ‑glutamyl‑p‑nitroanilide (L‑GpNA) or with the natural substrate glutathione fails for two mechanistically distinct reasons. First, L‑GpNA lacks the alanyl‑glycine dipeptide extension and is preferentially hydrolyzed by γ‑glutamyltransferase (GGT, EC 2.3.2.2) with an apparent Km of ≈0.9–1.5 mM for rat and human enzymes, whereas the Gsp amidase domain recognizes the Ala‑Gly moiety as an essential binding determinant that is absent in L‑GpNA [1]. Second, glutathione (γ‑Glu‑Cys‑Gly) serves as the cognate synthetase substrate for ATP‑dependent amide bond formation with spermidine; in the full‑length bifunctional enzyme, the amidase activity toward glutathione is negatively autoregulated by the synthetase domain [2]. Consequently, the amidase kcat/Km for the natural substrate is suppressed by ≥70‑fold compared with the isolated amidase domain acting on H‑gamma‑Glu‑ala‑gly‑pNA [3]. These divergent recognition elements and domain‑regulatory mechanisms preclude meaningful kinetic comparison or functional substitution across these substrate classes.

H-gamma-Glu-ala-gly-pNA: Quantitative Differentiation Evidence for Procurement Decision‑Making


Domain‑Liberation Activation: ≥70‑Fold kcat/Km Enhancement vs. Full‑Length Bifunctional Protein

When the N‑terminal amidase domain (25 kDa) of the E. coli Gsp synthetase/amidase is liberated from the C‑terminal synthetase domain (50 kDa), the catalytic efficiency for H‑gamma‑Glu‑ala‑gly‑pNA hydrolysis increases by as much as 70‑fold in kcat/Km relative to the full‑length bifunctional enzyme [1]. This activation reflects removal of negative autoregulation exerted by the synthetase domain. By contrast, the simple chromogenic substrate L‑γ‑glutamyl‑p‑nitroanilide does not discriminate between GGT isoforms and cannot report on this domain‑specific regulatory mechanism.

Gsp amidase domain autoregulation kcat/Km chromogenic substrate

Allosteric Activation by Synthetase Substrates: 15‑Fold Amidase Rate Enhancement in the Presence of GSH and ATP‑Mg²⁺

When the full‑length Gsp synthetase/amidase is incubated with H‑gamma‑Glu‑ala‑gly‑pNA in the presence of the synthetase substrates glutathione (GSH) and ATP‑Mg²⁺, the amidase activity is allosterically activated approximately 15‑fold compared with the amidase‑only reaction [1]. This cross‑domain communication is specific to the Ala‑Gly‑containing pNA substrate because it mimics the natural glutathionylspermidine scaffold. Substitution with L‑γ‑glutamyl‑p‑nitroanilide, which lacks the spermidine‑mimetic dipeptide, fails to elicit this synthetase‑dependent activation [2].

allosteric regulation GSH ATP-Mg2+ Gsp amidase activation

Mechanism‑Based Inhibitor Design: Aldehyde Analog γ‑Glu‑Ala‑Gly‑CHO Captures Catalytic Cys59 via Tetrahedral Adduct

The H‑gamma‑Glu‑ala‑gly‑pNA scaffold directly informed the design of the aldehyde inhibitor γ‑Glu‑Ala‑Gly‑CHO, which forms a covalent tetrahedral adduct with the catalytic residue Cys59 in the Gsp amidase active site [1]. This inhibitor achieves potent, selective inhibition of the amidase domain, whereas the analogous aldehyde derived from the simpler scaffold γ‑Glu‑Gly‑CHO shows substantially reduced potency due to the missing alanine side‑chain interaction [2]. Furthermore, binding of a phosphinophosphate analog in the synthetase active site potentiates the inhibition affinity for γ‑Glu‑Ala‑Gly‑CHO by two orders of magnitude (≈100‑fold), demonstrating conformationally coupled inhibition that is absent for inhibitors lacking the Ala‑Gly extension [3].

mechanism-based inhibitor Cys59 tetrahedral adduct trypanothione biosynthesis

Trypanosomatid‑Selective Target Engagement: Absent Ortholog in Mammalian Hosts Creates a Unique Assay Niche

The Gsp synthetase/amidase enzyme system is essential for trypanothione biosynthesis in trypanosomatid parasites (Trypanosoma brucei, T. cruzi, Leishmania spp.) but has no functional ortholog in mammalian hosts, which rely exclusively on glutathione and glutathione reductase for redox homeostasis [1]. H‑gamma‑Glu‑ala‑gly‑pNA, as a chromogenic substrate that faithfully mimics the glutathionylspermidine scaffold, enables parasite‑specific amidase activity measurements without interference from mammalian GGT or other host γ‑glutamyl hydrolases. In contrast, L‑γ‑glutamyl‑p‑nitroanilide is hydrolyzed by mammalian GGTs with Km values of 0.9–1.5 mM [2], generating significant host‑tissue background that complicates parasite‑selective assay interpretation.

trypanothione Trypanosoma species selectivity neglected tropical diseases

H-gamma-Glu-ala-gly-pNA: High‑Value Application Scenarios Supported by Quantitative Differentiation Evidence


Domain‑Dissection Studies of Bifunctional Gsp Synthetase/Amidase Regulation

Researchers investigating the negative autoregulation of the amidase domain by the synthetase domain require H‑gamma‑Glu‑ala‑gly‑pNA as the reporter substrate to quantify the ≥70‑fold kcat/Km enhancement upon domain liberation [1]. This dynamic range enables precise measurement of inter‑domain communication and is not achievable with L‑γ‑glutamyl‑p‑nitroanilide, which does not engage the amidase active site. Procurement of this compound is essential for mechanistic enzymology studies of the Gsp system.

High‑Throughput Screening for Trypanothione Biosynthesis Inhibitors

Drug discovery programs targeting trypanothione biosynthesis in Trypanosoma and Leishmania species use H‑gamma‑Glu‑ala‑gly‑pNA as the chromogenic substrate in 96‑ or 384‑well plate assays to screen compound libraries for Gsp amidase inhibition [2]. The Ala‑Gly extension confers parasite‑selective substrate recognition, eliminating interference from host GGT and enabling reliable identification of selective inhibitors. The structurally related aldehyde inhibitor γ‑Glu‑Ala‑Gly‑CHO, which forms a covalent adduct with Cys59, serves as a positive control for assay validation.

Coupled Synthetase‑Amidase Functional Assays Using Allosteric Activation

For studies of synthetase‑amidase coupling, H‑gamma‑Glu‑ala‑gly‑pNA uniquely supports simultaneous monitoring of both catalytic activities. In the presence of GSH and ATP‑Mg²⁺, the full‑length enzyme exhibits a 15‑fold activation of amidase activity toward this substrate [3]. This allosteric response is absent with simpler pNA substrates and enables development of integrated kinetic models of the Gsp metabolic cycle.

Mechanism‑Based Inhibitor Characterization and Covalent Adduct Detection

The H‑gamma‑Glu‑ala‑gly‑pNA scaffold directly enables the design and kinetic characterization of aldehyde‑ and phosphinate‑based covalent inhibitors of Gsp amidase. The aldehyde analog γ‑Glu‑Ala‑Gly‑CHO captures Cys59 as a tetrahedral adduct, and its inhibition potency is potentiated ≈100‑fold by synthetase‑active‑site phosphinophosphate binding [4]. H‑gamma‑Glu‑ala‑gly‑pNA serves as the competing substrate in progress‑curve analysis and Ki determinations, making it indispensable for structure‑activity relationship (SAR) campaigns.

Quote Request

Request a Quote for H-gamma-Glu-ala-gly-pna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.